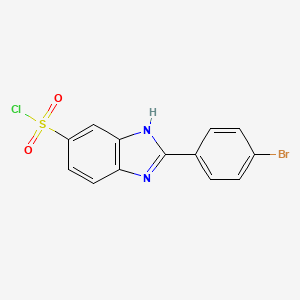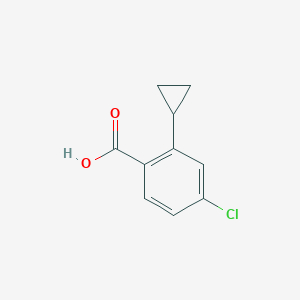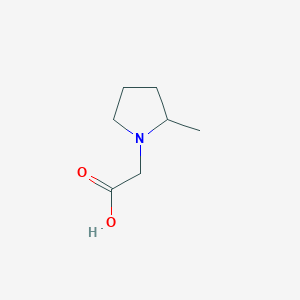![molecular formula C8H15N B13164925 Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)
Bicyclo[3.2.1]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]octan-2-amine is a nitrogen-containing bicyclic compound with a unique structure that consists of a six-membered ring fused to a cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octan-2-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysis, which has been applied to the synthesis of many natural products and structures with a [3.2.1] framework .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including deamination, substitution, and cycloaddition reactions. For instance, it can be deaminated in acetic acid by nitrous acid or via its N-phenyltriazenes . Additionally, it can participate in intramolecular 1,3-dipolar nitrone cycloaddition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitrous acid, N-phenyltriazenes, and hydroxylamine hydrochlorides. Reaction conditions often involve acidic or basic environments, depending on the specific transformation being targeted .
Major Products Formed: The major products formed from the reactions of this compound include various substituted bicyclic compounds. For example, deamination reactions yield products that are structurally and stereochemically characteristic of the original amines .
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]octan-2-amine has significant potential in scientific research, particularly in drug discovery. Its unique structure makes it a valuable scaffold for the synthesis of bioactive molecules. This compound has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the development of new pharmaceuticals . Additionally, its presence in various biologically active natural products underscores its relevance in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.1]octan-2-amine involves its interaction with molecular targets and pathways within biological systems. For instance, during deamination reactions, classical carbonium ions are formed as initial products, which can then undergo further transformations . These reactions are often characterized by the formation of symmetrical and unsymmetrical non-classical carbonium ions, which play a crucial role in the compound’s reactivity .
Comparación Con Compuestos Similares
Bicyclo[3.2.1]octan-2-amine can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane. Both compounds share a bicyclic structure, but 2-azabicyclo[3.2.1]octane contains a nitrogen atom within the six-membered ring, which imparts different chemical properties and reactivity . Other similar compounds include bicyclo[2.2.2]octan-2-yl-amines, which also exhibit unique reactivity patterns due to their distinct structural features .
Conclusion
Bicyclo[321]octan-2-amine is a compound of significant interest in various scientific fields due to its unique structure and reactivity
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
bicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5,9H2 |
Clave InChI |
CQQJFQJSVKSJTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)


![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)



